1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
1-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a methoxyphenyl group and a formyl group
Mechanism of Action
Target of Action
Similar compounds such as apixaban, a direct inhibitor of activated factor x (fxa), have been found to target human coagulation proteases .
Mode of Action
For instance, apixaban inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .
Biochemical Pathways
Related compounds such as benzimidazole derivatives have been found to suppress oxidative stress and inflammatory markers, suggesting a potential impact on inflammation and oxidative stress pathways .
Pharmacokinetics
Similar compounds such as apixaban have good bioavailability, low clearance, and a small volume of distribution in animals and humans .
Result of Action
Related compounds such as benzimidazole derivatives have been found to ameliorate methotrexate-induced intestinal mucositis, suggesting potential protective effects against certain types of cellular damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate in the presence of acetic acid to form the pyrazole ring. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides and aprotic solvents are often employed in substitution reactions.
Major Products Formed:
Oxidation: 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(4-Methoxyphenyl)-1H-pyrazole-4-ol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: It has been studied for its biological activity, including potential antimicrobial and antifungal properties.
Medicine: Research has investigated its use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde is unique due to its specific structural features. Similar compounds include:
1-(3-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a different position of the methoxy group.
1-(4-Methoxyphenyl)-1H-pyrazole-3-carbaldehyde: Similar structure but with the formyl group at a different position on the pyrazole ring.
1-(4-Hydroxyphenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
Properties
IUPAC Name |
1-(4-methoxyphenyl)pyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11-4-2-10(3-5-11)13-7-9(8-14)6-12-13/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVPYMGFCLDQLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399576 | |
Record name | 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99984-70-0 | |
Record name | 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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